molecular formula C₁₆H₁₉BO₃ B1144990 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1094897-81-0

2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1144990
CAS No.: 1094897-81-0
M. Wt: 270.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 7-methoxy-2-naphthol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 7-methoxy-2-naphthol is reacted with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: It can be reduced to form boron-containing alcohols or other reduced derivatives.

    Substitution: The boron atom in the dioxaborinane ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating various chemical transformations. This compound can also act as a Lewis acid, promoting reactions that involve electron pair donors.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-naphthol: A precursor in the synthesis of 2-(7-Methoxy-2-naphthalenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

    6-Methoxy-2-naphthol: Similar structure but with the methoxy group in a different position.

    2-Methyl-1-naphthol: Similar naphthol derivative with a methyl group instead of a methoxy group.

Uniqueness

This compound is unique due to its boron-containing heterocycle, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where boron chemistry is essential, such as in the development of new materials and pharmaceuticals.

Properties

CAS No.

1094897-81-0

Molecular Formula

C₁₆H₁₉BO₃

Molecular Weight

270.13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.